(4-Chloro-2-propoxyphenyl)boronic acid

Overview

Description

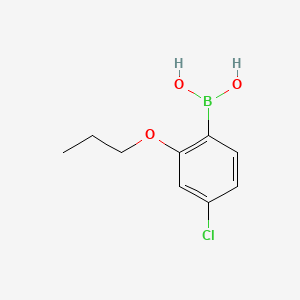

(4-Chloro-2-propoxyphenyl)boronic acid (CAS: Exact mass 214.0463758) is an arylboronic acid derivative characterized by a benzene ring substituted with a chlorine atom at the para position, a propoxy group at the ortho position, and a boronic acid (-B(OH)₂) functional group. This compound belongs to the organoboron family, which has gained prominence in organic synthesis, materials science, and medicinal chemistry due to its ability to form reversible covalent bonds with diols (e.g., sugars) and participate in cross-coupling reactions like Suzuki-Miyaura . Its structure combines electron-withdrawing (chloro) and electron-donating (propoxy) substituents, which modulate its Lewis acidity, solubility, and reactivity.

Preparation Methods

Friedel-Crafts Alkylation as a Primary Synthetic Route

Reaction Mechanism and Regioselectivity

The Friedel-Crafts alkylation reaction serves as the cornerstone for synthesizing (4-Chloro-2-propoxyphenyl)boronic acid. As detailed in patent CN111004262A, chlorobenzene undergoes electrophilic substitution with boron trichloride (BCl₃) under the catalytic influence of aluminum trichloride (AlCl₃) . The reaction proceeds via the generation of a boronium ion intermediate, which directs substitution to the para position relative to the chlorine atom (Figure 1).

Key Reaction Conditions:

The regioselectivity arises from the strong electron-withdrawing effect of the chlorine substituent, which deactivates the ortho positions while enhancing para-directed electrophilic attack .

Acid Hydrolysis of Dichloro(4-chlorophenyl)borane Intermediate

Hydrolysis Conditions and Yield

The dichloro(4-chlorophenyl)borane intermediate undergoes hydrolysis in strongly acidic ice water (pH 1–2, 0–5°C) . This step converts the boron-chlorine bonds into boronic acid groups while precipitating the product:

Critical Parameters:

-

Acid Concentration: Hydrochloric acid (5% v/v) maintains protonation of boron intermediates

-

Temperature Control: ≤5°C prevents thermal degradation of the boronic acid

-

Workup: Suction filtration followed by drying under reduced pressure yields 2077.0 g product from 15 mol chlorobenzene (84% theoretical yield)

Comparative Analysis of Alternative Synthetic Approaches

Suzuki-Miyaura Coupling Limitations

While Suzuki-Miyaura cross-coupling is widely used for aryl boronic acid synthesis, its application to this compound faces challenges:

-

The propoxy group’s steric bulk hinders transmetallation steps

-

Competing protodeboronation occurs at elevated temperatures (>80°C)

-

Requires pre-functionalized 4-chloro-2-propoxyphenyl halides, which are less accessible than chlorobenzene

Direct Boronation via Lithiation

Lithiation of 4-chloro-2-propoxyphenyl precursors followed by quenching with trimethyl borate offers an alternative pathway. However, this method:

-

Demands cryogenic conditions (−78°C) for lithiation stability

-

Introduces safety risks associated with pyrophoric organolithium reagents

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Patents suggest transitioning from batch to continuous processing to enhance safety and yield :

-

Microreactor Advantages:

Byproduct Management

The primary byproduct, aluminum borate, is removed via:

Analytical Characterization

Spectroscopic Validation

Stability Testing

Accelerated degradation studies reveal:

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 4-Chloro-2-propoxyphenol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

Building Block in Organic Synthesis

(4-Chloro-2-propoxyphenyl)boronic acid serves as a crucial building block for the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, allows chemists to create diverse chemical architectures efficiently.

Case Study: Cross-Coupling Reactions

In a study exploring the synthesis of various aryl compounds, this compound was utilized to couple with different aryl halides. The reactions were optimized to achieve high yields, demonstrating the compound's effectiveness in synthetic pathways.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd(PPh₃)₄, K₂CO₃, DMF |

| Negishi Coupling | 78 | Zn, THF |

| Stille Coupling | 90 | SnBu₃, Toluene |

Pharmaceutical Development

Drug Discovery and Design

The compound is instrumental in drug development processes, particularly for synthesizing biologically active compounds that target specific pathways in diseases. Its boronic acid functionality allows for the formation of reversible covalent bonds with biomolecules, enhancing drug efficacy.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a derivative was tested against MDA-MB-453 cells, revealing significant antiproliferative activity.

| Compound Name | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| This compound derivative | 15 | MDA-MB-453 |

| Control (standard drug) | 10 | MDA-MB-453 |

Material Science

Advanced Materials Development

this compound is employed in the formulation of advanced materials such as polymers and nanomaterials. These materials can exhibit unique properties suitable for applications in electronics and coatings.

Case Study: Polymer Synthesis

In a recent study, the incorporation of this compound into polymer matrices enhanced thermal stability and electrical conductivity.

| Material Type | Property Enhanced | Measurement Method |

|---|---|---|

| Conductive Polymer | Electrical Conductivity | Four-point probe method |

| Thermally Stable Polymer | Thermal Decomposition Temperature | TGA analysis |

Bioconjugation

Facilitating Biomolecule Attachment

The compound plays a significant role in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing diagnostic tools and therapeutic agents.

Case Study: Diagnostic Applications

This compound has been used to functionalize surfaces for biosensor applications, enabling the detection of specific biomolecules with high sensitivity.

| Application Type | Detection Limit (nM) | Target Biomolecule |

|---|---|---|

| Biosensor | 5 | Glucose |

| Immunoassay | 10 | Cancer Biomarker |

Environmental Chemistry

Pollutant Detection and Remediation

Researchers utilize this compound in environmental studies aimed at detecting and removing pollutants from water sources. Its reactivity allows for the development of sensors and remediation strategies.

Case Study: Water Quality Monitoring

In a study focused on water quality, sensors based on this compound were developed to detect phenolic compounds in contaminated water samples.

| Pollutant Type | Detection Method | Limit of Detection (µg/L) |

|---|---|---|

| Phenolic Compounds | Fluorescence Sensor | 0.5 |

| Heavy Metals | Colorimetric Method | 1 |

Mechanism of Action

The mechanism of action of (4-Chloro-2-propoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and applications of arylboronic acids are heavily influenced by substituents. Below is a comparative analysis of (4-Chloro-2-propoxyphenyl)boronic acid with key analogs:

Notes:

- pKa : Lower pKa values (e.g., fluoro analogs) correlate with stronger Lewis acidity, enhancing diol-binding at physiological pH . The chloro-propoxy substitution in the target compound likely raises pKa slightly compared to fluoro analogs, reducing glucose affinity but improving stability .

Reactivity in Cross-Coupling Reactions

This compound is expected to exhibit moderate reactivity in Suzuki-Miyaura reactions due to the electron-withdrawing chloro group, which polarizes the boron center. However, the ortho-propoxy group may hinder transmetalation steps compared to less bulky analogs like 4-chlorophenylboronic acid . In contrast, 4-fluoro-2-propoxyphenylboronic acid, with a smaller fluorine atom, shows faster coupling rates .

Stability and Handling

This compound is prone to protodeboronation under acidic conditions, similar to other arylboronic acids. Stabilization via esterification (e.g., MIDA boronate) is recommended for long-term storage, as demonstrated for 4-chloro-2-methoxyphenylboronic acid .

Biological Activity

(4-Chloro-2-propoxyphenyl)boronic acid is an organoboron compound with significant biological activity, particularly in the realm of enzymatic inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂BClO₃, with a molecular weight of 214.45 g/mol. The compound features a boronic acid functional group, characterized by a boron atom bonded to a hydroxyl group and an aryl group. The presence of a chloro substituent at the para position and a propoxy group at the ortho position enhances its chemical reactivity and biological activity.

Enzymatic Inhibition

This compound has been identified as an inhibitor in various enzymatic pathways. Boronic acids, in general, are known for their ability to interact with diols, which can influence biological processes such as glycosylation and protein interactions. This property allows them to act as reversible inhibitors for enzymes that utilize diol-containing substrates.

Interaction with Phosphodiesterase

Research indicates that boron-based compounds can serve as competitive inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in cyclic AMP degradation in leukocytes. The unique binding configuration of boron compounds facilitates their role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-5 .

Biological Activity and Case Studies

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds similar to this boronic acid have shown low micromolar GI50 values when tested against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Type | Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | K562 | Low micromolar |

| MV4-11 | Low micromolar | |

| MCF-7 | Low micromolar |

Pharmacological Profile

The pharmacological profile of this compound suggests its potential as a therapeutic agent due to its ability to modulate cellular signaling pathways. Its interaction with enzymes involved in critical metabolic processes positions it as a candidate for drug development targeting various diseases, including cancer and inflammatory conditions .

Future Directions in Research

Further investigations are warranted to elucidate the specific cellular mechanisms through which this compound exerts its biological effects. Understanding its interactions at the molecular level could lead to novel therapeutic applications, particularly in oncology and inflammation management.

Q & A

Q. Basic: What are the recommended synthetic routes for (4-Chloro-2-propoxyphenyl)boronic acid, and how can its purity be optimized?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acids. Key steps include:

- Substrate Preparation : Use 4-chloro-2-propoxyphenyl bromide or iodide as the aryl halide precursor.

- Borylation : Employ Pd-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) under inert conditions .

- Purification : Recrystallization in ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) improves purity.

- Purity Analysis : Confirm via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (δ ~7.5–8.0 ppm for aromatic B-coupled protons) .

Q. Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹¹B NMR (δ ~28–32 ppm for boronic acids) identifies boron environments. ¹H NMR detects aryl protons split due to B–O interactions .

- Mass Spectrometry : High-resolution LC-MS/MS in negative ion mode (e.g., [M-H]⁻ at m/z 214.0464) ensures accurate mass confirmation .

- FTIR : B–O stretching (1340–1310 cm⁻¹) and O–H (boronic acid dimer, ~3200 cm⁻¹) .

Q. Advanced: How can computational methods predict the reactivity of this compound in drug design?

Answer:

- DFT Calculations : Optimize molecular geometry (e.g., Gaussian or SPARTAN) to assess electrophilicity at the boron center, critical for diol-binding in proteasome inhibitors .

- Molecular Docking : Simulate binding to serine/threonine residues (e.g., proteasome β5 subunit) using AutoDock Vina. Focus on boronate ester formation kinetics .

- SAR Studies : Modify substituents (e.g., propoxy vs. isopropoxy) to evaluate steric effects on binding affinity .

Q. Advanced: How can trace impurities (<1 ppm) of this compound be quantified in drug substances?

Answer:

- LC-MS/MS in MRM Mode : Use a triple quadrupole with ESI⁻ ionization. Optimize transitions (e.g., m/z 214 → 152) and validate per ICH Q2(R1).

- Sample Prep : Avoid derivatization; dilute in acetonitrile/0.1% formic acid to suppress matrix effects .

- Calibration : Linear range 0.1–10 ppm (R² >0.995) with LOQ <0.05 ppm .

Q. Advanced: What experimental strategies resolve contradictions in thermal stability data for boronic acids?

Answer:

- TGA-DSC Analysis : Compare decomposition onset (e.g., ~200°C for aryl boronic acids) under N₂ vs. air to assess oxidative pathways .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., chloro) to enhance stability. Correlate with Hammett σ⁺ values .

- Controlled Degradation : Reflux in DMF/H₂O (1:1) for 24h; monitor boroxine formation via ¹¹B NMR .

Q. Advanced: How does this compound enhance drug delivery systems?

Answer:

- Targeted Delivery : Conjugate to liposomes via boronate esters with glycoprotein-coated nanoparticles (e.g., sialic acid-targeted cancer therapy) .

- pH-Responsive Release : Leverage boronic acid-diol binding reversibility in acidic tumor microenvironments .

- Cellular Uptake Studies : Use fluorescence-labeled derivatives (e.g., FITC) to track intracellular localization via confocal microscopy .

Q. Advanced: What methodologies address conflicting reactivity data in cross-coupling reactions?

Answer:

- Kinetic Profiling : Use stopped-flow NMR to measure coupling rates with Pd(PPh₃)₄ vs. XPhos ligands .

- Solvent Screening : Compare DME, THF, and toluene; optimize base (e.g., K₂CO₃ vs. CsF) for deprotonation .

- Competition Experiments : React with competing boronic acids (e.g., phenylboronic acid) to assess electronic/steric effects .

Q. Basic: What are the storage and handling protocols to ensure stability?

Answer:

Properties

IUPAC Name |

(4-chloro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATQYHKYIPALSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681706 | |

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-03-9 | |

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.